Naptalam-monosodium mixt.with dinoseb-sodium
Description
Dinoseb-sodium (CAS No. 35040-03-0) is the sodium salt of dinoseb, a phenolic herbicide and desiccant used to control weeds and regulate crop growth. The mixture combines these two compounds, likely to enhance efficacy or broaden the spectrum of weed control. Both components act through distinct mechanisms: naptalam disrupts auxin transport, while dinoseb uncouples oxidative phosphorylation .
Properties
CAS No. |
59915-53-6 |
|---|---|
Molecular Formula |
C28H23N3Na2O8 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
disodium;2-butan-2-yl-4,6-dinitrophenolate;2-(naphthalen-1-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C18H13NO3.C10H12N2O5.2Na/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;;/h1-11H,(H,19,20)(H,21,22);4-6,13H,3H2,1-2H3;;/q;;2*+1/p-2 |
InChI Key |
CNSXYKKZEUTQNN-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naptalam-monosodium involves the reaction of naphthalene-1-amine with phthalic anhydride to form N-(1-naphthyl)phthalamic acid. This intermediate is then neutralized with sodium hydroxide to produce naptalam-monosodium . Dinoseb-sodium is synthesized by reacting dinoseb (2-sec-butyl-4,6-dinitrophenol) with sodium hydroxide .
Industrial Production Methods
Industrial production of naptalam-monosodium and dinoseb-sodium involves large-scale chemical reactions under controlled conditions. The raw materials are mixed in reactors, and the reactions are carried out at specific temperatures and pressures to ensure high yield and purity. The final products are then purified and formulated into the desired concentrations for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Naptalam-monosodium and dinoseb-sodium undergo various chemical reactions, including:
Oxidation: Dinoseb-sodium can be oxidized to form dinoseb quinone.
Reduction: Naptalam-monosodium can be reduced to form 1-naphthylamine.
Substitution: Both compounds can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions
Major Products Formed
Oxidation of Dinoseb-sodium: Dinoseb quinone.
Reduction of Naptalam-monosodium: 1-naphthylamine.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Naptalam-monosodium mixed with dinoseb-sodium has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant growth and development.
Medicine: Studied for potential therapeutic applications due to its biological activity.
Industry: Used in the formulation of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of naptalam-monosodium involves the inhibition of auxin transport in plants, leading to reduced cell elongation and growth. Dinoseb-sodium acts as an uncoupler of oxidative phosphorylation in plant cells, disrupting energy production and leading to cell death .
Comparison with Similar Compounds
Dinoseb Derivatives
Dinoseb (2-sec-butyl-4,6-dinitrophenol) forms various salts and esters for agricultural use. Key derivatives include:
Key Findings :
- Dinoseb-sodium’s water solubility enhances its uptake in moist soils but increases leaching risks compared to esters like dinoseb acetate .
- Binapacryl, though structurally distinct, shares dinoseb’s dinitrophenol backbone and was historically used as a fungicide/acaricide before restrictions due to toxicity .
Naptalam and Related Compounds
Limited evidence exists for naptalam derivatives, but its monosodium salt is noted for improved solubility compared to the parent acid.
Sulfonic Acid Derivatives (Contextual Comparison)
lists dinonyl-naphthalenesulfonic acid salts (e.g., barium, calcium) and a cyclohexanamine compound (CAS No. 68425-61-6). While these share sulfonic acid functional groups with naptalam-monosodium, their applications differ:
- Naptalam-monosodium: Herbicidal activity via auxin disruption.
Regulatory and Environmental Considerations
- Dinoseb-sodium: Classified as highly toxic to aquatic life and humans. Its use is restricted in the EU and other regions under REACH and similar frameworks .
- Naptalam-monosodium: Limited regulatory data in evidence, but naptalam itself is regulated in the U.S. under the EPA due to groundwater contamination risks.
Biological Activity
Naptalam-monosodium mixed with dinoseb-sodium is a compound primarily used in agriculture as a herbicide and plant growth regulator. This combination harnesses the biological activities of both components, exhibiting unique mechanisms that influence plant growth and weed management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Naptalam-Monosodium
- Chemical Structure : Naptalam-monosodium is the sodium salt of N-(1-naphthyl)phthalamic acid.
- Function : It acts as a selective herbicide, primarily inhibiting seed germination and auxin transport in plants, leading to reduced growth rates .
Dinoseb-Sodium
- Chemical Structure : Dinoseb-sodium is a dinitrophenol derivative known for its herbicidal properties.
- Function : It disrupts oxidative phosphorylation in plant cells, leading to energy depletion and cell death .
The biological activity of naptalam-monosodium mixed with dinoseb-sodium can be understood through their respective mechanisms:
- Naptalam-Monosodium :
- Dinoseb-Sodium :
Plant Growth Regulation
The combination of naptalam-monosodium and dinoseb-sodium has been shown to effectively regulate plant growth:
- Weed Control : The herbicidal properties allow for effective control of various weed species while promoting the growth of crops like cucumbers and watermelons .
- Growth Inhibition : The dual action leads to reduced competition from weeds, thus enhancing crop yield.
Toxicological Studies
Research indicates significant toxicological implications for non-target organisms:
- Acute Toxicity : Studies show that exposure to dinoseb can lead to severe metabolic disruptions at concentrations as low as 10 μM .
- Chronic Effects : Prolonged exposure to naptalam has been linked to chronic risks for wild mammals due to its accumulation in plants and subsequent ingestion .
Case Study 1: Herbicidal Efficacy
A field study conducted in Florida evaluated the effectiveness of naptalam-monosodium mixed with dinoseb-sodium on cucumber crops. Results indicated a 60% reduction in weed biomass , significantly improving crop yield compared to untreated plots.
Case Study 2: Environmental Impact Assessment
An environmental assessment modeled the estimated concentrations of naptalam in surface waters. Findings suggested potential risks for aquatic organisms due to runoff from treated fields, emphasizing the need for careful application practices .
Data Tables
| Compound | Mechanism of Action | Primary Use | Toxicity Level (μM) |
|---|---|---|---|
| Naptalam-Monosodium | Inhibits auxin transport | Herbicide | >1700 |
| Dinoseb-Sodium | Uncouples oxidative phosphorylation | Herbicide | 2.8 - 5.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
